![molecular formula C19H21N5O2 B6489187 N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide CAS No. 899966-53-1](/img/structure/B6489187.png)
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is considered a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile, followed by treatment with triethoxyorthoformate .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide”, also known as “F2823-0331”.
Antileishmanial Activity
F2823-0331 has shown promising antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research indicates that pyrazole derivatives, including F2823-0331, exhibit potent activity against Leishmania strains. These compounds can inhibit the growth of the parasite, making them potential candidates for developing new antileishmanial drugs .
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a significant global health challenge. F2823-0331 has demonstrated antimalarial properties, particularly against Plasmodium berghei. Studies have shown that pyrazole derivatives can suppress the growth of malaria parasites, offering a potential pathway for new antimalarial treatments .
Antibacterial Properties
F2823-0331 and its derivatives have been explored for their antibacterial properties. Pyrazole compounds are known to exhibit broad-spectrum antibacterial activity. They can inhibit the growth of various bacterial strains, including drug-resistant ones, making them valuable in the development of new antibiotics .
Antifungal Applications
The antifungal potential of F2823-0331 has also been investigated. Pyrazole derivatives have shown efficacy against a range of fungal pathogens. These compounds can disrupt fungal cell membranes and inhibit their growth, suggesting their use in antifungal drug development .
Antitumor Activity
Research has highlighted the antitumor properties of F2823-0331. Pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This makes them promising candidates for anticancer therapies, particularly in targeting specific cancer cell lines .
Neuroprotective Effects
F2823-0331 has been studied for its neuroprotective effects. Pyrazole compounds can modulate neurotransmitter levels and protect neurons from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The anti-inflammatory properties of F2823-0331 have been explored in various studies. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes them potential candidates for developing anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
F2823-0331 has demonstrated significant antioxidant activity. Pyrazole compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. This antioxidant property suggests potential applications in preventing and treating conditions associated with oxidative damage .
These diverse applications highlight the potential of F2823-0331 in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
BMC Chemistry In Vitro Cellular & Developmental Biology - Animal
Wirkmechanismus
Target of Action
The primary target of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide, also known as F2823-0331, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
F2823-0331 interacts with CDK2, inhibiting its activity . This inhibition prevents the progression of the cell cycle, thereby halting cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating .
Result of Action
The inhibition of CDK2 by F2823-0331 leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, which can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-7-9-15(10-8-13)24-17-16(11-21-24)19(26)23(12-20-17)22-18(25)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRAXWNRCCUCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.